molecular formula C33H35F7N4O3 B1671173 Elinzanetant CAS No. 929046-33-3

Elinzanetant

Cat. No. B1671173
M. Wt: 668.6 g/mol
InChI Key: DWRIJNIPBUFCQS-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elinzanetant, also known by its developmental code names BAY-3427080, GSK-1144814, and NT-814, is an orally active small-molecule neurokinin/tachykinin NK1 receptor and NK3 receptor antagonist . It is under development by Bayer, GlaxoSmithKline, and NeRRe Therapeutics for the treatment of hot flashes and "sex hormone disorders" . It has been found to relieve hot flashes in postmenopausal women and to dose-dependently suppress luteinizing hormone, estradiol, and progesterone levels in premenopausal women .


Molecular Structure Analysis

Elinzanetant has a molecular formula of C33H35F7N4O3 . Its IUPAC name is N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide .


Physical And Chemical Properties Analysis

Elinzanetant has a molecular weight of 668.64 . It is a solid substance . More specific physical and chemical properties could not be found in the available resources.

Safety And Hazards

The safety profile observed in both studies is overall consistent with previously published data on Elinzanetant . It is currently in late-stage clinical development for the non-hormonal treatment of moderate to severe VMS associated with menopause, administered orally once daily .

Future Directions

Bayer has commenced the Phase III clinical development program OASIS, which aims to evaluate the efficacy and safety of Elinzanetant for the treatment of vasomotor symptoms during menopause . The results of the third Phase III study OASIS 3 are expected in the coming months .

properties

IUPAC Name

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIJNIPBUFCQS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337049
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elinzanetant

CAS RN

929046-33-3
Record name Elinzanetant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELINZANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinzanetant
Reactant of Route 2
Reactant of Route 2
Elinzanetant
Reactant of Route 3
Reactant of Route 3
Elinzanetant
Reactant of Route 4
Reactant of Route 4
Elinzanetant
Reactant of Route 5
Elinzanetant
Reactant of Route 6
Elinzanetant

Citations

For This Compound
56
Citations
S Pawsey, EG Mills, E Ballantyne… - The Journal of …, 2021 - academic.oup.com
… This work aimed to assess the effects of the novel NK1,3 antagonist elinzanetant on … Elinzanetant 120 mg prolonged the cycle length by median of 7.0 days (P = .023). Elinzanetant …
Number of citations: 11 academic.oup.com
JA Simon, RA Anderson, E Ballantyne… - … (New York, NY), 2023 - ncbi.nlm.nih.gov
… doses of elinzanetant (NT-814), a selective NK-1, 3 receptor antagonist, in women experiencing VMS associated with menopause, and investigate the impact of elinzanetant on sleep …
Number of citations: 7 www.ncbi.nlm.nih.gov
N Panay, RA Anderson, H Joffe, C Caetano, S Pawsey… - Maturitas, 2021 - maturitas.org
… randomised to 5 groups in an adaptive design to receive elinzanetant (40 mg, 80 mg, 120 mg, … serious AEs considered related to elinzanetant. Conclusions: Elinzanetant at 120 mg and …
Number of citations: 0 www.maturitas.org
C Caetano, H Joffe, M Kerr, N Panay, C Seitz… - 2023 - pure.ed.ac.uk
… elinzanetant (NT-814), a selective NK-1,3 receptor antagonist, in women experiencing VMS associated with menopause, and investigate the impact of elinzanetant … receive elinzanetant …
Number of citations: 2 www.pure.ed.ac.uk
CR McCartney - The Journal of Clinical Endocrinology & …, 2021 - academic.oup.com
… From a therapeutic-development standpoint, the partial suppression of estradiol observed in this study suggests that elinzanetant may benefit women with estrogen-responsive …
Number of citations: 1 academic.oup.com
F Cardoso, L Zuurman, C Caetano, C Seitz, S Parke… - ESMO Open, 2023 - esmoopen.com
… III study evaluating the efficacy and safety of elinzanetant 120 mg in women aged 18e70 … elinzanetant 120 mg for 52 weeks or a matching placebo for 12 weeks followed by elinzanetant …
Number of citations: 0 www.esmoopen.com
FL Statements - pharmaceuticaldaily.com
… Society today published “Efficacy and safety of elinzanetant, a selective neurokinin-1, 3 … at identifying effective dosing for the investigational compound elinzanetant, a non-hormonal, …
Number of citations: 0 pharmaceuticaldaily.com
B Kronemyer - Contemporary OB/GYN, 2023 - go.gale.com
… with elinzanetant 120 mg at week 4 (P < .001) and week 12 (P = .01). Improvements with elinzanetant … Likewise, improvements with 40-mg and 80-mg elinzanetant were not statistically …
Number of citations: 0 go.gale.com
U Gaspard, M Taziaux, M Jost, R Lobo, JM Foidart - Maturitas, 2021 - maturitas.org
… no serious AEs considered related to elinzanetant. Conclusions: Elinzanetant at 120 mg and 160 mg … Efficacy and safety of elinzanetant will be further evaluated in the Phase 3 program. …
Number of citations: 0 www.maturitas.org
H Depypere, C Lademacher, E Siddiqui… - Expert Opinion on …, 2021 - Taylor & Francis
… NK2 receptors, which is a distinctive feature in relation to certain other NK3 antagonists (for example, osanetant), as well as the stated nonselective NK receptor antagonist, elinzanetant …
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.